N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H12ClN3O3S and its molecular weight is 349.79. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .
Mode of Action
The compound acts by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This inhibition is believed to mediate the compound’s anti-inflammatory effects . It’s worth noting that the compound’s interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production .
Result of Action
The inhibition of COX enzymes and the subsequent decrease in prostaglandin production result in anti-inflammatory and analgesic effects . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide are largely determined by its interactions with enzymes, proteins, and other biomolecules. For instance, it has been found to have significant anti-inflammatory and analgesic activities . These effects are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Cellular Effects
On a cellular level, this compound has been found to influence cell function in several ways. It has been observed to inhibit the proliferation of certain cancer cells, decrease the activity of inflammatory cytokines like IL-6 and TNF-α, and hinder cell migration .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with key enzymes involved in the inflammatory response. Specifically, it has been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into prostaglandins .
Metabolic Pathways
It is known that the compound’s anti-inflammatory activity is mediated through the inhibition of prostaglandin biosynthesis, which involves the cyclooxygenase (COX) enzymes
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-19-7-9(11(22-2)6-13(19)20)14(21)18-15-17-10-4-3-8(16)5-12(10)23-15/h3-7H,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAAENBLZUOPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.